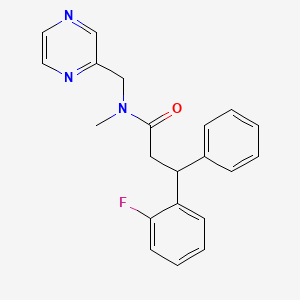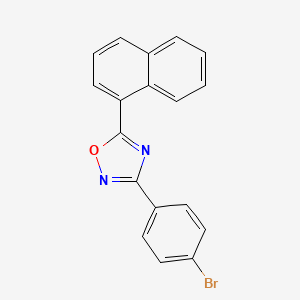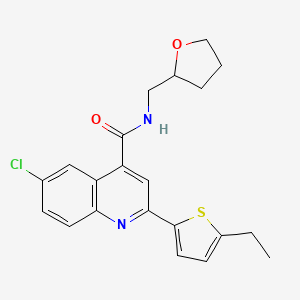![molecular formula C9H12N4O2 B6132816 N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)
N-{imino[(4-methoxyphenyl)amino]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{imino[(4-methoxyphenyl)amino]methyl}urea, also known as MNI-137, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of endogenous lipid mediators. The inhibition of sEH by MNI-137 has been shown to have various biochemical and physiological effects, which have made it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-{imino[(4-methoxyphenyl)amino]methyl}urea is a potent inhibitor of sEH, which is responsible for the metabolism of endogenous lipid mediators such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have various beneficial effects, including anti-inflammatory and vasodilatory effects. The inhibition of sEH by N-{imino[(4-methoxyphenyl)amino]methyl}urea leads to an increase in the levels of EETs, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have antihypertensive effects and may be useful in the treatment of hypertension. N-{imino[(4-methoxyphenyl)amino]methyl}urea has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{imino[(4-methoxyphenyl)amino]methyl}urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have low toxicity and is well-tolerated in animal models. However, N-{imino[(4-methoxyphenyl)amino]methyl}urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea. One potential direction is the development of N-{imino[(4-methoxyphenyl)amino]methyl}urea analogs with improved pharmacokinetic properties. Additionally, the therapeutic potential of N-{imino[(4-methoxyphenyl)amino]methyl}urea in various diseases, such as hypertension and neurological disorders, warrants further investigation. The role of sEH in other biological processes, such as angiogenesis and wound healing, also requires further study. Overall, the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea and its effects on sEH inhibition has the potential to lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea involves the reaction of 4-methoxyaniline and N,N-dimethylcarbamoyl chloride to form N-(4-methoxyphenyl)carbamoyl chloride. This intermediate is then reacted with N-(hydroxyimino)methyl-N-methylcarbamoyl chloride to form N-{imino[(4-methoxyphenyl)amino]methyl}urea. The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-{imino[(4-methoxyphenyl)amino]methyl}urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects in various animal models. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[N'-(4-methoxyphenyl)carbamimidoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-7-4-2-6(3-5-7)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMWUAKHXTPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)

![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)

![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)